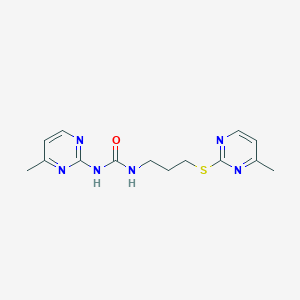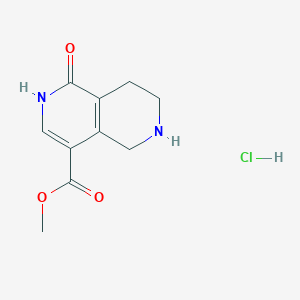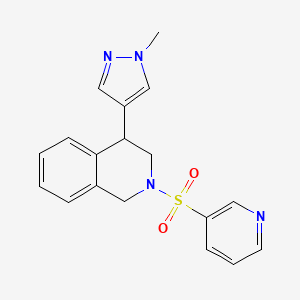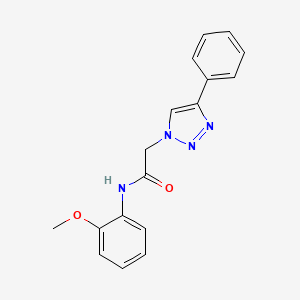
1-(1-(3-(3-Méthylthiophène-2-yl)propanoyl)azétidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its unique structure, which includes a pyrrolidine-2,5-dione ring and a 3-methylthiophen-2-yl group, making it a subject of interest for various research fields.
Applications De Recherche Scientifique
1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.
Medicine: Research indicates its potential use in developing new therapeutic agents, especially for conditions related to pain and inflammation.
Industry: It is explored for its applications in creating environmentally friendly materials and processes.
Méthodes De Préparation
The synthesis of 1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione involves multiple steps. The synthetic route typically starts with the preparation of the 3-methylthiophen-2-yl group, followed by its attachment to a propanoyl group. This intermediate is then reacted with azetidin-3-yl and pyrrolidine-2,5-dione under specific conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the thiophenyl group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as analgesic or anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione stands out due to its unique structural features and diverse applications. Similar compounds include:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents, leading to variations in their biological and chemical properties.
Thiophene derivatives: Compounds with thiophene rings exhibit different reactivity and applications based on their substituents and functional groups.
Propriétés
IUPAC Name |
1-[1-[3-(3-methylthiophen-2-yl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-10-6-7-21-12(10)2-3-13(18)16-8-11(9-16)17-14(19)4-5-15(17)20/h6-7,11H,2-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNXQONXHIRYCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2391864.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2391866.png)

![3-methoxy-N-methyl-N-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2391869.png)
![2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid](/img/structure/B2391870.png)
![1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2391871.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate](/img/structure/B2391873.png)
![9-methyl-4-oxo-N-(propan-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2391877.png)
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2391879.png)
![3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2391880.png)
![N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2391881.png)

